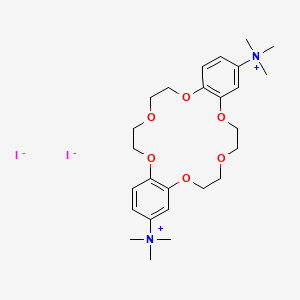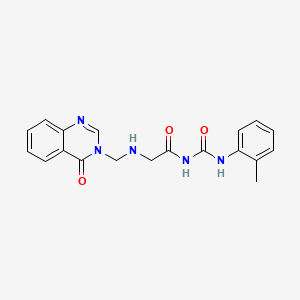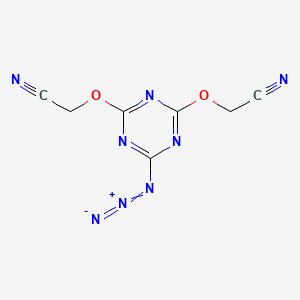
2-Azido-4,6-dicyanomethoxy-s-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-4,6-dicyanomethoxy-s-triazine is a nitrogen-rich compound belonging to the s-triazine family. This compound is known for its high energy content and stability, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4,6-dicyanomethoxy-s-triazine typically involves the reaction of 2-chloro-4,6-dicyanomethoxy-s-triazine with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-4,6-dicyanomethoxy-s-triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form triazoles
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Reduction Reactions: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reactions are performed under an inert atmosphere to prevent oxidation.
Cycloaddition Reactions: The reactions are carried out in the presence of a catalyst such as copper(I) iodide or ruthenium complexes
Major Products
Substitution Reactions: The major products are substituted triazines with various functional groups.
Reduction Reactions: The major product is the corresponding amine.
Cycloaddition Reactions: The major products are triazole derivatives
Aplicaciones Científicas De Investigación
2-Azido-4,6-dicyanomethoxy-s-triazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azido-4,6-dicyanomethoxy-s-triazine involves the transfer of the azido group to a substrate molecule. This process is facilitated by the formation of a reactive intermediate, which then undergoes nucleophilic attack by the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with methoxy groups instead of cyano groups.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Contains azido groups at different positions and an amine group.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: A more complex triazine derivative with multiple azido groups and nitro groups.
Uniqueness
2-Azido-4,6-dicyanomethoxy-s-triazine is unique due to its combination of azido and cyano groups, which impart high reactivity and stability. This makes it a versatile reagent in various chemical reactions and industrial applications .
Propiedades
Número CAS |
137522-81-7 |
|---|---|
Fórmula molecular |
C7H4N8O2 |
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
2-[[4-azido-6-(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile |
InChI |
InChI=1S/C7H4N8O2/c8-1-3-16-6-11-5(14-15-10)12-7(13-6)17-4-2-9/h3-4H2 |
Clave InChI |
PYGIKSXPFWWDPQ-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)OC1=NC(=NC(=N1)N=[N+]=[N-])OCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


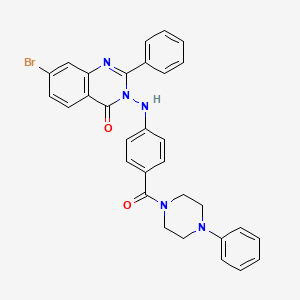

![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)


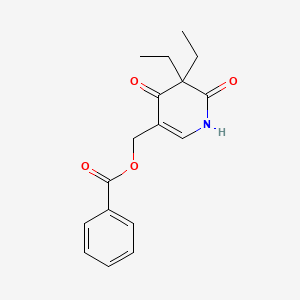

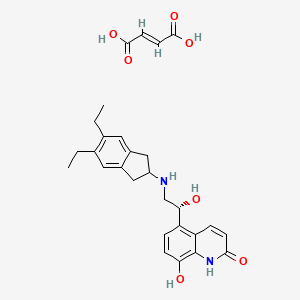

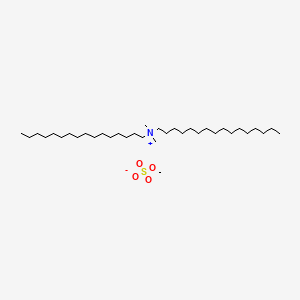
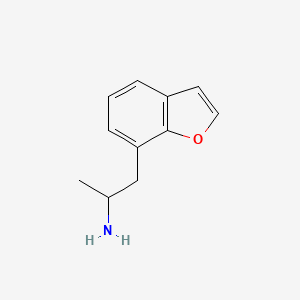
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
